molecular formula C11H15Cl3N2 B11717504 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride

Cat. No.: B11717504
M. Wt: 281.6 g/mol
InChI Key: YNNBYZCZMNQIEM-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is a chemical compound of interest in pharmaceutical research and development, particularly as a specialized building block for the synthesis of more complex molecules. While specific pharmacological data on this exact compound is limited in the public domain, its structure, featuring a 3,5-dichlorobenzyl group attached to a piperazine ring, suggests its utility as a key intermediate . Piperazine derivatives are renowned for their versatility and are frequently employed in medicinal chemistry to optimize the physicochemical properties of drug candidates, often acting as a hydrophilic moiety or a scaffold to position pharmacophoric groups correctly . Researchers value high-quality intermediates like this for creating diverse chemical entities aimed at new drug discovery projects . The dichlorinated phenyl ring and piperazine functional group provide versatile reaction sites, enabling chemists to explore a wide array of synthetic pathways . Consistent supply and guaranteed purity are fundamental for research labs to avoid experimental setbacks and ensure reliable results . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to request a quote and detailed product information to support their procurement decision.

Properties

Molecular Formula

C11H15Cl3N2

Molecular Weight

281.6 g/mol

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;/h5-7,14H,1-4,8H2;1H

InChI Key

YNNBYZCZMNQIEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Psychiatric Applications

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is recognized as an important intermediate in the synthesis of various psychoactive drugs, notably Aripiprazole, an atypical antipsychotic. Aripiprazole is used to treat schizophrenia, bipolar disorder, and major depressive disorder. The compound's structure allows it to act as a dopamine D2 receptor partial agonist, which is crucial for its therapeutic effects.

Anticancer Research

Recent studies have highlighted the potential of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Key Findings

  • Inhibition of Topoisomerase II : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby hindering cancer cell growth.
  • Synergistic Effects with Chemotherapy : Research indicates that combining this compound with established chemotherapeutic agents like doxorubicin enhances cytotoxicity against various cancer cell lines.

Neuropharmacological Applications

The compound exhibits significant neuropharmacological properties, including anticonvulsant activity. Its derivatives have been studied for their efficacy in treating epilepsy and other seizure disorders.

Anticonvulsant Activity

  • Mechanism : It modulates voltage-gated ion channels and interacts with neurotransmitter systems to stabilize neuronal excitability.
  • Research Evidence : Studies have demonstrated effective doses in animal models that significantly reduce seizure frequency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is critical for optimizing its therapeutic potential. Modifications to the piperazine ring or the phenyl group can enhance biological activity or reduce side effects.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
3,5-Dichloro substitutionIncreased D2 receptor affinity
Amino group additionEnhanced anticonvulsant properties
Alteration of alkyl substituentsVariable effects on toxicity

Safety and Toxicity Profile

Safety assessments are crucial for any therapeutic agent. Preliminary studies indicate that derivatives exhibit low cytotoxicity at therapeutic concentrations.

Table 2: Cytotoxicity Assessment

CompoundConcentration (µM)Cell Viability (%)
1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride10>94
Control Compound A10072
Control Compound B5087

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : 3,5-Dichloro substitution (target compound) offers symmetrical electron-withdrawing effects, enhancing receptor binding compared to 2,3- or 2,5-dichloro analogs .
  • Synthetic Yields: 3-Cyanophenyl and 3-CF3 substitutions yield 34–45%, likely due to steric or electronic effects during alkylation .
  • Salt Forms : Hydrochloride salts dominate for solubility, while fumarate salts (e.g., in ) are alternative formulations for specific assays .
Table 2: Pharmacological Profiles
Compound Biological Target IC50/EC50 (nM) Key Findings Reference
1-[(3,5-Dichlorophenyl)methyl]piperazine·HCl Dopamine D3 receptor Not reported Structural analog of selective D3 ligands; dichlorophenyl enhances selectivity
1-(2-Methoxyphenyl)piperazine derivatives 5-HT1A receptor 10–50 nM Methoxy group increases 5-HT1A affinity vs. chloro substituents
A438079 (3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine·HCl) P2X7 receptor 100–300 nM Dichlorophenyl critical for submicromolar potency
1-(3,5-Dichlorophenyl)-1,4-diazepane Dopamine D3 receptor ~2-fold lower affinity vs. piperazine analog Seven-membered diazepane reduces conformational rigidity

Key Observations :

  • Electron-Withdrawing Groups : 3,5-Dichloro substituents improve binding to receptors like D3 and P2X7 by increasing lipophilicity and dipole interactions .
  • Ring Size : Piperazine (six-membered) derivatives show higher affinity than 1,4-diazepane analogs, emphasizing the role of ring rigidity in receptor docking .
  • Substituent Effects : Methoxy groups (e.g., in ) favor serotonin receptors, while halogens like chlorine or CF3 target dopamine and purinergic receptors .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound LogP (Predicted) Molecular Weight (g/mol) Solubility (HCl salt)
1-[(3,5-Dichlorophenyl)methyl]piperazine·HCl ~3.5 357.7 High in aqueous media
1-(3-Cyanophenyl)piperazine ~2.8 187.2 Moderate
1-(2,5-Dichlorophenyl)piperazine·2HCl ~3.2 309.1 High
1-(3-Trifluoromethylphenyl)piperazine ~3.7 230.2 Moderate

Key Observations :

  • Molecular Weight : All analogs fall within drug-like ranges (<500 g/mol), favoring oral bioavailability.

Biological Activity

1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride features a piperazine ring substituted with a dichlorophenyl group. Its molecular formula is C11H14Cl2N2C_{11}H_{14}Cl_2N_2, and it exhibits properties typical of piperazine derivatives, which are known for their versatility in medicinal chemistry.

PropertyValue
Molecular FormulaC11H14Cl2N2
Molecular Weight245.15 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Research has indicated that 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance, one study reported a significant reduction in the viability of MCF7 cells when treated with this compound compared to controls .

Neuropharmacological Effects

The compound also shows potential as a neuropharmacological agent. It acts as a D2/D3 receptor antagonist with partial agonist activity, indicating its possible application in treating neurological disorders .

Table 2: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialInhibition of M. tuberculosis IMPDH
AnticancerCytotoxicity against MCF7 cells
NeuropharmacologicalD2/D3 receptor modulation

The primary mechanism by which 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride exerts its biological effects involves the inhibition of specific enzymes and receptors. For example:

  • IMPDH Inhibition : By inhibiting IMPDH in M. tuberculosis, the compound disrupts nucleotide synthesis, leading to bacterial cell death .
  • Dopamine Receptor Modulation : The interaction with D2 and D3 receptors suggests potential applications in managing conditions like schizophrenia or Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

In a recent study involving a library of compounds tested against M. tuberculosis, 1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride was identified as a potent inhibitor with an IC50 value significantly lower than many existing treatments .

Case Study 2: Cancer Cell Viability

Another study assessed the effects of this compound on MCF7 cells over various time points (24h, 48h, and 72h). Results indicated that treatment led to a decrease in cell viability by approximately 40% after 72 hours compared to untreated controls .

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